N-benzyl-3-deuterio-N-methylpyridin-2-amine
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Overview
Description
N-Benzyl-N-methyl-2-pyridinamine-3-D is a chemical compound with the molecular formula C13H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a benzyl group and a methyl group attached to the nitrogen atom of the pyridine ring. It has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-2-pyridinamine-3-D typically involves the reaction of N-methyl-2-pyridinamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N-methyl-2-pyridinamine-3-D may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-2-pyridinamine-3-D undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of N-benzyl-2-pyridinone.
Reduction: Formation of N-benzyl-2-pyridylamine.
Substitution: Formation of various substituted pyridinamine derivatives.
Scientific Research Applications
N-Benzyl-N-methyl-2-pyridinamine-3-D has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-2-pyridinamine-3-D involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-6-methyl-2-pyridinamine: Similar structure but with a methyl group at the 6-position of the pyridine ring.
N-Benzyl-4-methyl-2-pyridinamine: Similar structure but with a methyl group at the 4-position of the pyridine ring.
Uniqueness
N-Benzyl-N-methyl-2-pyridinamine-3-D is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H14N2 |
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Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-benzyl-3-deuterio-N-methylpyridin-2-amine |
InChI |
InChI=1S/C13H14N2/c1-15(13-9-5-6-10-14-13)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3/i9D |
InChI Key |
RVIFMDAMYNWNJV-QOWOAITPSA-N |
Isomeric SMILES |
[2H]C1=C(N=CC=C1)N(C)CC2=CC=CC=C2 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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